molecular formula C10H11ClO4 B15160532 Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester

Cat. No.: B15160532
M. Wt: 230.64 g/mol
InChI Key: OEXQELSYHWMKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is a chemical compound with the molecular formula C10H11ClO4 and a molecular weight of 230.64 g/mol . This compound is known for its unique structure, which includes a hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan ring system. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester typically involves the reaction of acetic acid derivatives with hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom into the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-chloroacetate

InChI

InChI=1S/C10H11ClO4/c11-3-7(12)14-8-4-1-5-6(2-4)10(13)15-9(5)8/h4-6,8-9H,1-3H2

InChI Key

OEXQELSYHWMKGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2OC(=O)CCl)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.